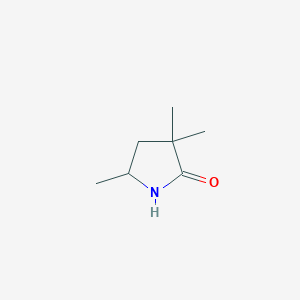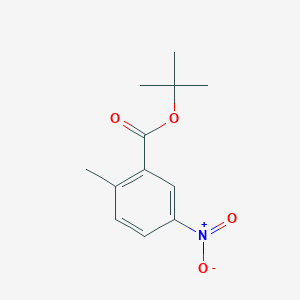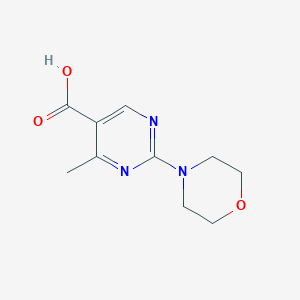![molecular formula C22H18O2 B3058102 Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis- CAS No. 877775-85-4](/img/structure/B3058102.png)
Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-
Overview
Description
Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- is an organic compound with the molecular formula C22H18O2 . This compound is characterized by the presence of two benzaldehyde groups connected by a 1,3-phenylenebis(methylene) linker. It is a derivative of benzaldehyde, which is widely known for its almond-like aroma and is commonly used in the flavor and fragrance industry.
Preparation Methods
The synthesis of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- typically involves the reaction of benzaldehyde with a suitable bis(methylene) linker under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzaldehyde reacts with a phenylenebis(methylene) compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- can be compared with other similar compounds, such as:
Benzaldehyde: A simpler compound with a single aldehyde group, commonly used in the flavor and fragrance industry.
Vanillin: A compound with a similar aromatic structure, known for its use as a flavoring agent and its potential therapeutic properties.
4,4’-[1,4-phenylenebis(methylene)]bis(3-methoxybenzaldehyde):
The uniqueness of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- lies in its specific bis(methylene) linker, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-[[3-[(4-formylphenyl)methyl]phenyl]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14-16H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYEXRGHNWTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC2=CC=C(C=C2)C=O)CC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469416 | |
| Record name | Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877775-85-4 | |
| Record name | Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylenebicyclo[3.3.1]nonan-3-one oxime](/img/structure/B3058020.png)



![(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone](/img/structure/B3058027.png)








